2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

Description

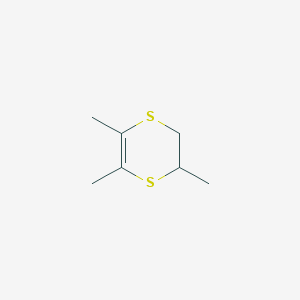

2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine is a sulfur-containing heterocyclic compound characterized by a six-membered ring with two sulfur atoms at the 1,4-positions and three methyl substituents at positions 2, 5, and 6. Its synthesis involves chiral lactic acid derivatives, silyl ether protection of hydroxyl groups, and Lewis acid-mediated dithioacetalization . Key synthetic steps include the use of TBDMSCl or (Bu)₃SiCl for hydroxyl protection, Dibal-H for ester reduction, and boron trifluoride complexes for cyclization . The compound’s chirality and stereochemical outcomes are critical, as evidenced by optical rotation data ([α]D values) and NMR analyses .

Properties

CAS No. |

55789-63-4 |

|---|---|

Molecular Formula |

C7H12S2 |

Molecular Weight |

160.3 g/mol |

IUPAC Name |

2,5,6-trimethyl-2,3-dihydro-1,4-dithiine |

InChI |

InChI=1S/C7H12S2/c1-5-4-8-6(2)7(3)9-5/h5H,4H2,1-3H3 |

InChI Key |

XYRKQRCWPGBCMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CSC(=C(S1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine and analogous compounds:

Physical and Spectral Properties

- Melting Points and Solubility :

- Spectral Data :

Preparation Methods

Reaction Mechanism and General Procedure

The acid-catalyzed method involves the cyclocondensation of α-hydroxyketones (acyloins) with 1,2-dithiols in the presence of Brønsted acids such as p-toluenesulfonic acid (PTSA) or methanesulfonic acid. The reaction proceeds via a thioacetal intermediate, with water elimination driving the equilibrium toward the dihydrodithiine product. A representative synthesis of 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine utilizes propioin (4-hydroxy-3-hexanone) and 2,3-butanedithiol under reflux in toluene:

Optimization and Yield Data

Critical parameters include:

-

Catalyst loading : 0.5–1.0 wt% PTSA relative to the α-hydroxyketone.

-

Solvent selection : Aromatic solvents (toluene, xylene) enable azeotropic water removal, achieving >95% conversion.

In a scaled example, propioin (11.6 g) and 2,3-butanedithiol (9.4 g) with PTSA (0.5 g) yielded 7.5 g (63%) of this compound after vacuum distillation. NMR analysis confirmed regioselective methylation: δ 0.92 (triplet, 3H, CH₃), 2.05–2.35 (broad triplet, 2H, SCH₂), and 2.95 (doublet, 3H, S–CH₃).

Phase-Transfer Catalyzed Reaction with Bunte Salts

Methodology and Scope

This approach employs sodium S-methyl thiosulfate (Bunte salt) and α-hydroxyketones under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) facilitates ion-pair extraction into organic phases, enabling room-temperature reactions:

Performance Metrics

-

Catalyst efficiency : 0.25 g TBAB per 6.7 g α-hydroxyketone achieves 70–75% yield.

-

Limitations : Requires stoichiometric Bunte salts and produces sulfite byproducts, complicating purification.

For this compound, substituting phenacyl bromide with methyl-substituted acyloins remains unexplored but is theoretically feasible.

Lithiation-Mediated Alkylation of 5,6-Dihydro-1,4-dithiin

Stepwise Functionalization

A two-step protocol from 5,6-dihydro-1,4-dithiin (DHDT) involves:

Challenges and Prospects

-

Regioselectivity : Competitive side reactions at C3 and C5 necessitate low temperatures (−78°C) and controlled stoichiometry.

-

Yield : Sequential methylation steps reduce overall efficiency (<50% reported for analogous systems).

Comparative Analysis of Synthetic Routes

Characterization and Purity Assessment

Spectroscopic Data

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural elucidation of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine?

- Methodological Answer : Use 1H and 13C NMR spectroscopy to identify methyl group positions and dihydrothiin ring conformation. Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight and fragmentation patterns. For sulfur-containing analogs, coupling NMR with FT-IR helps verify dithiine ring stability. Reference analogous dithiine derivatives like 2,3-dihydro-5,6-dimethyl-1,4-dithiine tetroxide (CAS 55290-64-7), where NMR and MS were critical for structural confirmation .

Q. What synthetic routes are effective for producing this compound?

- Methodological Answer : Optimize cyclization reactions of dithiol precursors with ketones or aldehydes under acidic catalysis (e.g., H2SO4 or PTSA). For methyl-substituted analogs, control reaction temperature (60–80°C) to avoid over-oxidation. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Similar approaches were used for dichloro-dithiine derivatives (e.g., 5,6-dichloro-2,3-dihydro-1,4-dithiine), where cyclization efficiency depended on stoichiometric ratios .

Q. How can researchers determine the physical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and melting points. For solubility, use a solvent polarity series (hexane to DMSO) with UV-Vis spectroscopy or gravimetric analysis. Reference safety data sheets (SDS) for analogous compounds (e.g., 3,4-dihydro-2H-pyran) to identify compatible solvents and storage conditions .

Q. What experimental protocols ensure stability during handling and storage?

- Methodological Answer : Store under inert gas (N2 or Ar) at –20°C to prevent oxidation of the dithiine ring. Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH) and temperature (25–50°C) for 4–8 weeks, monitoring degradation via HPLC. For sulfur-containing compounds, avoid incompatible materials like oxidizing agents, as noted in SDS guidelines .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways and compare with experimental kinetics. For example, calculate activation energies for ring-opening reactions in polar vs. nonpolar solvents. Use molecular dynamics (MD) simulations to study solvent effects on conformational stability. Link findings to theoretical frameworks, such as frontier molecular orbital (FMO) theory, to explain observed reactivity discrepancies .

Q. What experimental designs are optimal for studying environmental degradation pathways?

- Methodological Answer : Employ factorial design to test multiple variables (e.g., UV exposure, microbial activity, pH). For hydrolysis studies, use LC-MS/MS to track degradation products like sulfoxides or sulfones. Reference DOE atmospheric chemistry protocols for pollutant fate analysis, which emphasize heterogeneous reaction monitoring (e.g., air-surface exchange rates) .

Q. How can mechanistic studies differentiate between radical-mediated and acid-catalyzed ring-opening reactions?

- Methodological Answer : Use radical traps (e.g., TEMPO) and isotopic labeling (e.g., D2O in acid catalysis) to identify intermediates. Perform EPR spectroscopy to detect radical species during reactions. Compare kinetic isotope effects (KIE) under acidic vs. radical-initiated conditions. For analogous dithiine systems, such as dimethipin, radical pathways dominated in the presence of light .

Q. What strategies address contradictions in reported bioaccumulation potential of dithiine derivatives?

- Methodological Answer : Conduct QSAR modeling using logP (octanol-water partition coefficient) and molecular volume data to predict bioaccumulation. Validate with in vitro assays using lipid bilayer membranes or fish hepatocyte cell lines. Reference ecological toxicity studies for structurally similar compounds (e.g., polychlorinated biphenyls) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.